molecular formula C11H23N3O B2903493 N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide CAS No. 1599932-68-9

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide

Cat. No.: B2903493
CAS No.: 1599932-68-9
M. Wt: 213.325
InChI Key: BIQKTEDWLSRZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide is a chemical compound characterized by the presence of a tert-butyl group, a methyl group, and a diazepane ring

Mechanism of Action

The mechanism of action of “N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide” could depend on its application. For instance, in drug delivery systems, it could act as a versatile synthon .

Safety and Hazards

The safety and hazards of “N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide” could be similar to those of other tert-butyl compounds. For instance, tert-butanol is classified as a highly flammable liquid and vapor that causes skin irritation and may cause respiratory irritation .

Future Directions

The future directions of “N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide” could involve its use in the synthesis of more complex molecules or its application in various fields such as drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This method is efficient and yields high purity products under mild conditions.

Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water . This approach is advantageous due to its mild reaction conditions and the non-toxic nature of tert-butyl nitrite.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl alcohol and other oxidized derivatives .

Scientific Research Applications

Comparison with Similar Compounds

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-11(2,3)12-10(15)14-7-5-6-13(4)8-9-14/h5-9H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQKTEDWLSRZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.